4-(Trimethylsilyl)thiophen-2-ylboronic acid
Overview
Description
4-(Trimethylsilyl)thiophen-2-ylboronic acid is a chemical compound with the molecular formula C7H13BO2SSi . It has a molecular weight of 200.14 g/mol . The compound is stored at freezer temperatures .
Molecular Structure Analysis
The InChI code for 4-(Trimethylsilyl)thiophen-2-ylboronic acid is1S/C7H13BO2SSi/c1-12(2,3)6-4-7(8(9)10)11-5-6/h4-5,9-10H,1-3H3
. The compound’s canonical SMILES representation is B(C1=CC(=CS1)Si(C)C)(O)O
. Physical And Chemical Properties Analysis
4-(Trimethylsilyl)thiophen-2-ylboronic acid has a molecular weight of 200.14 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The compound’s exact mass and monoisotopic mass are both 200.0498575 g/mol . Its topological polar surface area is 68.7 Ų, and it has 12 heavy atoms .Scientific Research Applications
- Field : Organic Chemistry
- Application : The trimethylsilyl group is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule .
- Method : Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- Results : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
- Field : Organic Chemistry
- Application : Boronic acids are used extensively in organic chemistry, particularly in the Suzuki reaction .
- Method : In the Suzuki reaction, boronic acids are coupled with aryl halides or vinyl halides to form biaryl or vinyl compounds .
- Results : The Suzuki reaction is a powerful tool for the formation of carbon-carbon bonds and has been used extensively in the synthesis of complex organic molecules, including pharmaceuticals .
properties
IUPAC Name |
(4-trimethylsilylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BO2SSi/c1-12(2,3)6-4-7(8(9)10)11-5-6/h4-5,9-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXMZPGASQPIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)[Si](C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693737 | |
Record name | [4-(Trimethylsilyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)thiophen-2-ylboronic acid | |
CAS RN |
222840-90-6 | |
Record name | [4-(Trimethylsilyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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